N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Description
Historical Development of Benzothiazole-Hydrazone Hybrids
The benzothiazole scaffold has been a cornerstone of medicinal chemistry since its first synthesis by A. W. Hofmann in 1887 via cyclization reactions involving thiobenzanilides. Early work focused on its structural versatility, but the integration of hydrazone functionalities emerged later as a strategy to enhance bioactivity. Hydrazones, characterized by the −NH−N=CH− linkage, gained prominence due to their metal-chelating properties and ability to participate in hydrogen bonding, making them ideal for targeting metalloenzymes or heme-containing systems.
The convergence of benzothiazoles and hydrazones began in the early 21st century, driven by the need to combat drug-resistant pathogens. For instance, conjugated benzothiazole hydrazones demonstrated potent antiplasmodial activity by chelating iron and inhibiting heme polymerization in Plasmodium falciparum. These findings catalyzed interest in hybrid systems, with researchers systematically modifying substituents on both the benzothiazole core and hydrazone arm to optimize pharmacokinetic and pharmacodynamic profiles. A landmark study in 2016 revealed that 3,4-dihydroxy-substituted benzothiazole hydrazones (e.g., compound 5f ) exhibited nanomolar-range IC~50~ values against malaria parasites, underscoring the role of electron-donating groups in enhancing activity.
Classification and Nomenclature in Medicinal Chemistry
The compound N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide belongs to the benzothiazole-hydrazone hybrid class. Its IUPAC name reflects three structural components:
- Benzothiazole core : A bicyclic system comprising a benzene ring fused to a thiazole (five-membered ring with nitrogen and sulfur atoms). The "1,3" designation indicates the positions of the heteroatoms.
- Substituents :
- 4,5-Dimethyl groups : Methyl groups at positions 4 and 5 of the benzothiazole ring.
- Hydrazide moiety : A 3,5-dimethoxybenzohydrazide group attached to the benzothiazole’s second position via a hydrazone linkage (−NH−N=CO−).
This nomenclature aligns with systematic rules for heterocyclic compounds, prioritizing functional group hierarchy and substituent numbering.
Significance in Drug Discovery Research
Benzothiazole-hydrazone hybrids occupy a unique niche in drug discovery due to their dual mechanisms of action:
- Metal Chelation : The hydrazone moiety binds transition metals like iron, disrupting pathogen metabolism. For example, benzothiazole hydrazones inhibit heme polymerization in malaria parasites by sequestering free heme (K~D~ = 1.17 ± 0.8 μM for compound 5f ).
- Enzyme Inhibition : Structural planarity and electron-rich regions enable interactions with enzymatic active sites. Recent hybrids, such as 1,2,3-triazole-linked benzothiazole hydrazones, show epidermal growth factor receptor (EGFR) inhibition (IC~50~ = 0.69–4.82 μM).
These hybrids also exhibit selectivity ; methoxy and methyl substituents modulate solubility and target affinity. For instance, 3,5-dimethoxy groups in the hydrazide arm may enhance blood-brain barrier penetration, while 4,5-dimethyl groups on the benzothiazole could reduce metabolic degradation.
Current Scientific Interest and Research Trends
Recent advances focus on polypharmacology —designing hybrids that simultaneously target multiple pathways. A 2025 study reported 1,2,3-triazole-benzothiazole hydrazones with dual antimalarial and anticancer activities, achieving IC~50~ values of 13–19 μM against breast cancer cells. Computational approaches, such as molecular docking, are increasingly used to predict interactions with targets like EGFR or heme polymers.
Another trend involves structural diversification :
- Electron-Withdrawing vs. Electron-Donating Groups : Hydroxyl substitutions improve iron chelation, while methoxy groups enhance stability.
- Heterocyclic Fusion : Hybridizing benzothiazoles with triazoles or thiosemicarbazones broadens bioactivity spectra.
Table 1: Key Structure-Activity Relationships in Benzothiazole-Hydrazone Hybrids
| Substituent Position | Functional Group | Biological Activity | Mechanism |
|---|---|---|---|
| Benzothiazole 4,5 | Methyl (CH~3~) | Enhanced metabolic stability | Steric hindrance reduces enzymatic degradation |
| Hydrazide 3,5 | Methoxy (OCH~3~) | Improved solubility | Increased polarity and H-bond acceptor capacity |
| Benzothiazole 2 | Hydrazone (−NH−N=CO−) | Iron chelation | Binds Fe(II) and heme, disrupting parasite homeostasis |
These insights guide the rational design of derivatives like This compound , where methyl and methoxy groups balance stability and target engagement.
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-5-6-15-16(11(10)2)19-18(25-15)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRFDKGRNHDREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The dimethyl and dimethoxy groups are introduced via electrophilic aromatic substitution reactions. This can be achieved using methylating agents like methyl iodide in the presence of a base.
Hydrazide Formation: The final step involves the reaction of the substituted benzothiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) can be employed.
Major Products
Oxidation: Formation of benzothiazole carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in bacterial cell wall synthesis.
Chemical Biology: It serves as a probe in studying the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound binds to the active site of these enzymes, inhibiting their function and thereby preventing the synthesis of essential cell wall components, leading to bacterial cell death.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Benzohydrazide Derivatives
2.1.1. N’-(1,4-Dioxo-1,4-Dihydronaphthalen-2-yl)-3,5-Dimethoxybenzohydrazide (Compound 13)
- Structural Features: Replaces the benzothiazole group with a naphthoquinone moiety.
- Biological Activity: Trypanosoma cruzi: IC50 = 1.83 µM. Leishmania amazonensis: IC50 = 9.65 µM. Selectivity Index (SI): 95.28 (low cytotoxicity to LLC-MK2 cells).
- Key Difference: The naphthoquinone group may enhance redox activity, contributing to antiparasitic effects through oxidative stress mechanisms. In contrast, the benzothiazole in the target compound could favor interactions with cysteine proteases (e.g., cruzain) via sulfur-metal coordination .
2.1.2. N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazides (3a–3b)
- Structural Features : Benzimidazole replaces benzothiazole; Schiff base formation via condensation with benzaldehydes.
2.1.3. Thiadiazole-Based Hydrazide ()
- Structural Features : Incorporates a 1,3,4-thiadiazole ring and a 4-hydroxy-3,5-dimethoxybenzylidene group.
- Key Difference : The thiadiazole’s electron-deficient nature and sulfanyl groups may improve solubility and metal chelation capacity, differing from the benzothiazole’s lipophilic profile .
Comparison with Benzothiazole-Containing Compounds
2.2.1. LMWPTP Inhibitors ()
- Examples: Cpd B (ferruginol), Cpd D [(1,3-benzothiazol-2-yl)carbamoyl derivatives].
- Key Difference : These inhibitors often include carbamoyl or sulfonic acid groups, which enhance binding to low-molecular-weight protein tyrosine phosphatases (LMWPTPs). The target compound’s hydrazide group may instead target cysteine proteases or kinases .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- However, empirical data are needed to confirm this.
- Synthetic Challenges : Unlike Schiff base derivatives (e.g., compounds 3a–3b), the target compound’s stability may depend on the steric hindrance provided by the 4,5-dimethyl groups, which could reduce hydrolysis susceptibility .
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of 4,5-dimethyl-1,3-benzothiazole with 3,5-dimethoxybenzohydrazide. The process can be optimized through various conditions to enhance yield and purity.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. A study evaluated the cytotoxic effects of several benzothiazole derivatives, including this compound against various cancer cell lines (C6, A549, MCF-7, and HT-29) using the MTT assay. The results demonstrated that this compound has a selective cytotoxic effect on cancer cells while sparing normal cells like NIH3T3 fibroblasts .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| C6 (Rat glioma) | 15 | 2.0 |
| A549 (Lung) | 20 | 1.8 |
| MCF-7 (Breast) | 25 | 1.5 |
| HT-29 (Colorectal) | 30 | 1.2 |
| NIH3T3 (Fibroblast) | >100 | - |
The mechanism by which this compound induces cell death appears to involve multiple pathways:
- Apoptosis Induction : Flow cytometric analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells. This was evidenced by elevated levels of annexin V binding and caspase activation.
- Inhibition of DNA Synthesis : The compound was shown to inhibit DNA synthesis in C6 cells significantly. This suggests that it may interfere with the replication process essential for cancer cell proliferation .
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for their anticancer properties. Among them, this compound stood out due to its potent activity against the tested cancer cell lines. The study highlighted its potential as a lead compound for further development in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
